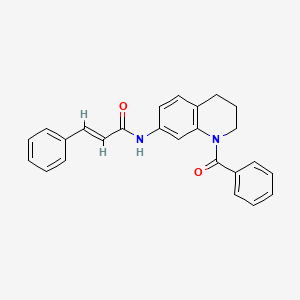
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is 1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H, (H,16,17) . The compound has a complex structure with a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Physical And Chemical Properties Analysis
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a powder . It has a molecular weight of 241.17 g/mol . The compound has a topological polar surface area of 50.2 Ų .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Novel Derivatives : 1,2,4-Triazolo isoquinoline derivatives have been synthesized starting from 2-phenylethan-1-ol derivatives. This involved a key step of 1,3-dipolar [3+2] cycloaddition of azomethine imine and ethyl cyanoformate, leading to unknown 1,2,4-triazolo isoquinoline derivatives (Swapnaja, Yennam, & Chavali, 2019).
Mass Spectrometric Studies
- Gas Phase Reaction Analysis : The gas-phase formations of carboxylic acids after collisional activation in mass spectrometry have been studied, especially in the context of bisubstituted isoquinolines which have potential as prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Chemical Structure and Properties Analysis
- Structural and Vibrational Studies : The stable conformers of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid have been determined, with their structure, electronic properties, vibrational modes, and chemical shifts studied using various experimental and theoretical techniques (Kanimozhi, Arjunan, & Mohan, 2020).
Synthesis of Specific Complexes
- Preparation of Sensitizers : Ru(II) sensitizers with carboxy anchoring groups were prepared using derivatives including 3-trifluoromethyl-1H-pyrazol-5-yl)isoquinoline. These sensitizers were characterized and used in dye-sensitized solar cells (Chou et al., 2014).
Photolabile Protecting Groups
- Development of Photolabile Groups : The synthesis and photochemistry of new photolabile protecting groups for carboxylic acids based on derivatives such as 8-bromo-7-hydroxyquinoline have been explored. These groups show high sensitivity to multiphoton-induced photolysis, useful in biological contexts (Fedoryak & Dore, 2002).
Hydrogen-Bonded Structures
- Hydrogen-Bonded Structural Analysis : Studies on the proton-transfer compounds of isoquinolines with various acids have revealed one-dimensional hydrogen-bonded chain structures. These structures have implications in the design of low-dimensional hydrogen-bonded structures (Smith, Wermuth, & White, 2008).
Drug Design and Synthesis
- Anti-Tumor Lead Design : Novel isoquinoline derivatives have been synthesized and tested for anti-tumor activity. These studies suggest the potential of using multiple isoquinoline-3-carboxylic acid moieties as pharmacophores in anti-tumor drugs (Gao et al., 2015).
Safety and Hazards
properties
IUPAC Name |
8-(trifluoromethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOANGHPENBDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


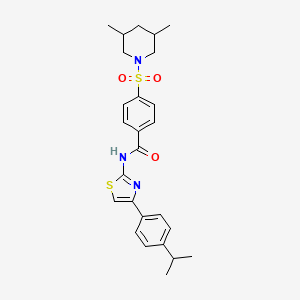
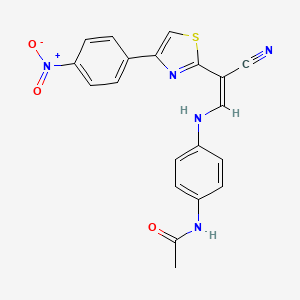

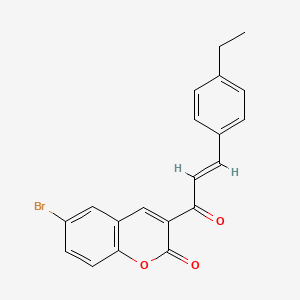
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)


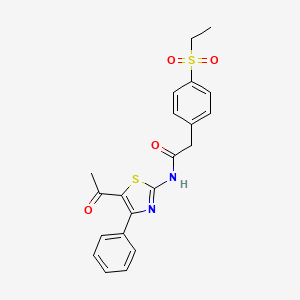
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)
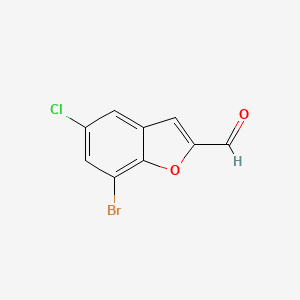
![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)
